Ethyl 2-amino-5-cyano-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of an amino group, a cyano group, and an ester functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-cyano-3-methylbenzoate typically involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-amino-5-cyano-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-cyano-3-methylbenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways .
Comparison with Similar Compounds
- Ethyl 2-amino-5-cyano-3-methylbenzoate
- 2-amino-5-cyano-3-methylbenzoic acid
- Mthis compound
Comparison: this compound is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and methyl ester counterparts. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Biological Activity
Ethyl 2-amino-5-cyano-3-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-bromo-3-methylbenzoate with cyanide sources under controlled conditions. The process often utilizes solvents such as N,N-dimethylacetamide or N-methylpyrrolidone at elevated temperatures to enhance yield and purity. For instance, one method reports a yield of approximately 80% when reacting with copper cyanide at 160°C for several hours .
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of pharmacology and agricultural chemistry.
Antifungal Activity
Recent studies have demonstrated that derivatives of this compound show promising antifungal properties. For example, compounds derived from similar structures have shown inhibitory effects against various fungal pathogens, including Fusarium oxysporum and Botrytis cinerea. The efficacy is often quantified in terms of EC50 values, with some derivatives achieving values as low as 11.61 μg/mL against specific fungi .
Compound | Fungal Pathogen | EC50 (μg/mL) |
---|---|---|
7h | Sclerotinia sclerotiorum | 11.61 |
7m | Botrytis cinerea | 17.39 |
7e | Thanatephorus cucumeris | 17.29 |
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor. Its electrophilic nature allows it to interact with nucleophiles, making it a candidate for studying enzyme kinetics and inhibition mechanisms . This property is particularly valuable in drug development, where enzyme inhibition can lead to therapeutic benefits.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the benzene ring can enhance or diminish its biological effects. For instance, the introduction of halogens or alkyl groups at specific positions has been shown to significantly impact antifungal activity and enzyme inhibition .
Case Studies
- Antifungal Studies : A series of experiments evaluated the antifungal efficacy of various derivatives against common plant pathogens. The results indicated that specific substitutions on the benzene ring led to enhanced inhibitory activity against Fusarium species.
- Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
Properties
IUPAC Name |
ethyl 2-amino-5-cyano-3-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8(6-12)4-7(2)10(9)13/h4-5H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHXMNDXDTGGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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